molecular formula C15H11N3S B1333060 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline CAS No. 79890-07-6

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Cat. No. B1333060
CAS RN: 79890-07-6
M. Wt: 265.3 g/mol
InChI Key: TXJSVMSRHVFBIG-UHFFFAOYSA-N
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Description

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline (IBT) is a heterocyclic aromatic compound that has been widely studied due to its unique chemical and physical properties. It is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. IBT has also been used for a variety of applications in scientific research, including biochemical studies, drug discovery, and drug development.

Scientific Research Applications

Radiosensitizing and Anticarcinogenic Properties

  • Studies on Radiosensitizers : A study reported the synthesis of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, highlighting their potential as effective radiosensitizers and anticarcinogenic compounds. These compounds showed considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines (Majalakere et al., 2020) (Majalakere et al., 2020).

Synthetic Methods and Applications

  • Efficient Synthesis Under Solvent-Free Conditions : Research described an efficient synthesis of imidazo[2,1-b][1,3]benzothiazoles from a multicomponent reaction, suggesting potential for diverse applications (Adib et al., 2008) (Adib et al., 2008).

Antimicrobial and Anti-Inflammatory Properties

  • Synthesis and Antibacterial Activity : A novel series of 2,3‐diaryl‐substituted‐imidazo(2,1‐b)‐benzothiazole derivatives exhibited promising in vitro antibacterial activity against various bacteria, suggesting potential as antimicrobial agents (Palkar et al., 2010) (Palkar et al., 2010).
  • Immunosuppressive Activities : A study on 2-(m-acyloxyphenyl)imidazo[2,1-b]benzothiazoles highlighted their potent immunosuppressive properties without affecting humoral immunity (Mase et al., 1988) (Mase et al., 1988).
  • Anti-inflammatory Activity : Imidazo[2,1-b]benzothiazoles showed significant potential as anti-inflammatory agents in various pharmacological assays (El-Shorbagi et al., 1989) (El-Shorbagi et al., 1989).

Anticancer Activity

  • Evaluation of Anticancer Activity : A series of imidazo[2,1-b]benzothiazoles were synthesized and evaluated for their anticancer activity against different tumor cell lines, showing very good activity (Srimanth et al., 2002) (Srimanth et al., 2002).

Future Directions

The future directions for the study of “3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline” and its derivatives could involve further exploration of their potential anticancer properties . Additionally, their potential as radiosensitizers could be investigated .

properties

IUPAC Name

3-imidazo[2,1-b][1,3]benzothiazol-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c16-11-5-3-4-10(8-11)12-9-18-13-6-1-2-7-14(13)19-15(18)17-12/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJSVMSRHVFBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377225
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79890-07-6
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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